Physicochemical Differentiation: Computed Lipophilicity (Log P) of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate vs. Non-Fluorinated and Other Aryl Analogs
The 4-fluorophenyl substituent in Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate confers a specific lipophilicity profile that differs markedly from its non-fluorinated phenyl analog and other halogenated variants. Based on computed consensus Log P values, this compound has a consensus Log P of 2.9, which is within the optimal range for oral bioavailability and membrane permeability . In contrast, the non-fluorinated phenyl analog, Methyl 1-phenylcyclobutane-1-carboxylate, is predicted to have a lower Log P (approximately 2.3-2.5), potentially leading to reduced membrane permeability and altered tissue distribution . Furthermore, the 4-chloro analog exhibits a higher Log P (approx. 3.2-3.4), which may increase the risk of off-target binding and metabolic instability [1].
| Evidence Dimension | Computed Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 2.9 (Consensus Log P, computed from five prediction methods) |
| Comparator Or Baseline | Methyl 1-phenylcyclobutane-1-carboxylate (non-fluorinated): ~2.3-2.5 (Predicted); Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate: ~3.2-3.4 (Predicted) [1] |
| Quantified Difference | Target compound is 0.4-0.6 log units higher than the non-fluorinated analog and 0.3-0.5 log units lower than the 4-chloro analog. |
| Conditions | In silico prediction using SwissADME and XLOGP3 computational models; values represent consensus predictions. |
Why This Matters
This specific Log P value indicates a balanced lipophilicity that can enhance membrane permeability while mitigating the risks of promiscuous binding and rapid metabolic clearance often associated with higher Log P compounds [2].
- [1] SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from http://www.swissadme.ch/. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
